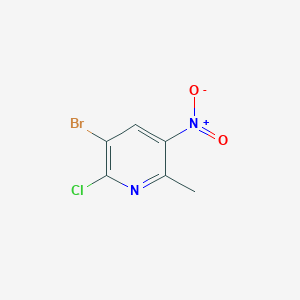

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

描述

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring is a fundamental structural unit found in a vast array of important compounds, including natural products like vitamins and alkaloids, as well as a multitude of synthetic pharmaceuticals and agrochemicals. lifechemicals.com In the realm of organic chemistry, pyridine and its derivatives are among the most extensively utilized scaffolds for drug design and synthesis. nih.gov Their prevalence stems from their unique heteroaromatic nature, the ability to be readily converted into various functional derivatives, and their profound impact on the pharmacological activity of a molecule. nih.gov

Pyridine derivatives are considered a cornerstone of modern organic synthesis, providing a robust framework for developing complex molecules. nbinno.com The nitrogen atom within the six-membered aromatic ring imparts distinct properties, influencing the molecule's polarity, basicity, and ability to engage in hydrogen bonding. This makes the pyridine scaffold a valuable component in medicinal chemistry, where it can enhance the solubility and bioavailability of drug candidates. researchgate.net

Role of Halogen and Nitro Substituents in Pyridine Reactivity

The intrinsic reactivity of the pyridine ring is significantly altered by the presence of substituents. The pyridine nucleus itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution, much like nitrobenzene. uoanbar.edu.iq This effect is further intensified by the addition of electron-withdrawing groups such as halogens and nitro moieties.

Halogen atoms (F, Cl, Br, I) and the nitro group (-NO2) are strongly deactivating, making electrophilic aromatic substitution on the pyridine ring even more challenging, often requiring vigorous reaction conditions. pearson.comyoutube.com Conversely, these electron-withdrawing substituents greatly enhance the ring's susceptibility to nucleophilic aromatic substitution (SNA r). The halogens, particularly chlorine and bromine, can act as excellent leaving groups in these reactions. The presence of a nitro group, especially when positioned ortho or para to a halogen, further activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). This enhanced reactivity makes halogenated nitropyridines powerful intermediates for introducing a wide range of nucleophiles, thereby constructing complex molecular frameworks. innospk.comresearchgate.net

Overview of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine within the Context of Multifunctional Pyridines

This compound is a prime example of a multifunctional pyridine, incorporating several distinct chemical handles within a single, stable scaffold. Its structure features two different halogen atoms (bromine and chlorine), an electron-donating methyl group, and a strongly electron-withdrawing nitro group. This combination of substituents creates a highly versatile building block for organic synthesis.

The presence of both chloro and bromo groups at positions 2 and 3, respectively, offers opportunities for selective or sequential nucleophilic substitution reactions. The nitro group at position 5 strongly activates the halogen at the adjacent C6 position (if present) and the C2 position for nucleophilic attack. The methyl group at C6 can also influence the reactivity of the ring and can itself be a site for further chemical modification. This rich array of functional groups allows chemists to use this compound as a starting material to generate a diverse library of more complex pyridine derivatives for various research applications.

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₄BrClN₂O₂ |

| Molecular Weight | 251.47 g/mol |

| Appearance | Solid |

| MDL Number | MFCD09839270 |

| InChI Key | WKGHUAZJNBXABN-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-chloro-6-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGHUAZJNBXABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652052 | |

| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856834-95-2 | |

| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856834-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-CHLORO-5-NITRO-6-PICOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Bromo 2 Chloro 6 Methyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated, electron-deficient heterocycles like 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com

The reactivity of the pyridine (B92270) ring towards nucleophilic attack is profoundly influenced by its substituents. In this compound, these effects are as follows:

Nitro Group (-NO₂): The nitro group at the C5 position is a powerful electron-withdrawing group. Through its strong -M (mesomeric) and -I (inductive) effects, it significantly reduces the electron density of the pyridine ring, making it highly electrophilic and thus susceptible to nucleophilic attack. wikipedia.org The nitro group is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate when the attack occurs at positions ortho or para to it. In this molecule, the C2 and C6 positions are para and ortho to the nitro group, respectively, making them the most activated sites for nucleophilic attack.

Halogens (-Br, -Cl): The bromine at C3 and chlorine at C2 are electron-withdrawing via their -I effect, further increasing the ring's electrophilicity. However, their primary role in SNAr reactions is to act as leaving groups. youtube.com

Methyl Group (-CH₃): The methyl group at the C6 position is a weak electron-donating group through its +I effect. This slightly counteracts the electron-withdrawing effects of the other substituents at its position, making the C6 position marginally less reactive than it would be without the methyl group.

The cumulative effect of these substituents, especially the dominant nitro group, renders the C2 and C6 positions the most likely targets for nucleophilic attack. Since both potential leaving groups (Cl and Br) are located at activated positions (C2 is para to -NO₂, C6 is ortho to -NO₂), the regioselectivity of the substitution depends on the relative leaving group ability of the halogens.

Table 1: Influence of Substituents on Ring Position Reactivity

| Position | Substituent | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| C2 | Chlorine | -I (Inductive), Leaving Group | Activated (para to -NO₂) |

| C3 | Bromine | -I (Inductive), Leaving Group | Less Activated (meta to -NO₂) |

| C5 | Nitro | -M (Mesomeric), -I (Inductive) | Strongly Activating |

| C6 | Methyl | +I (Inductive) | Activated (ortho to -NO₂), slightly deactivated by +I effect |

In SNAr reactions, the identity of the halogen acting as the leaving group is crucial. The reactivity trend for halogens as leaving groups in SNAr (often F > Cl > Br > I) is typically the reverse of that seen in SN1 or SN2 reactions. youtube.com This is because the first step, the nucleophilic attack on the ring, is often the rate-determining step. lookchem.com Highly electronegative halogens like chlorine make the attached carbon more electrophilic and better able to stabilize the forming negative charge in the transition state leading to the Meisenheimer complex. youtube.com

However, if the second step (loss of the leaving group) becomes rate-determining, the C-X bond strength and polarizability become more important, which would favor bromine as a better leaving group than chlorine. lookchem.com Therefore, the relative reactivity of the bromine at C3 and the chlorine at C2 is context-dependent.

Given that the chlorine atom is at the more sterically accessible C2 position, which is also para to the activating nitro group, it is generally the preferred site for substitution by a wide range of nucleophiles. The bromine at C3 is meta to the nitro group and thus at a less electronically activated position for SNAr.

Table 2: Comparison of Halogen Properties as Leaving Groups

| Property | Chlorine | Bromine | Implication for SNAr |

|---|---|---|---|

| Electronegativity (Pauling) | 3.16 | 2.96 | Higher electronegativity of Cl makes C2 more electrophilic, favoring nucleophilic attack. youtube.com |

| C-X Bond Energy (Aryl-X) | ~400 kJ/mol | ~330 kJ/mol | The weaker C-Br bond facilitates faster cleavage if leaving group departure is rate-limiting. |

| Position on Ring | C2 (para to -NO₂) | C3 (meta to -NO₂) | The C2 position is more electronically activated for SNAr. |

Detailed kinetic studies are essential for elucidating the precise mechanism of SNAr reactions. Such studies typically involve monitoring the reaction rate with a series of nucleophiles of varying reactivity (e.g., different amines). The data can be used to construct a Brønsted-type plot (log of the rate constant vs. the pKa of the nucleophile's conjugate acid), which provides insight into the rate-determining step. researchgate.netresearchgate.net

For SNAr reactions on electron-deficient pyridines, a linear Brønsted-type plot with a βnuc value between 0 and 1 is often observed. researchgate.net This indicates that the nucleophilic attack on the pyridine ring is the rate-determining step, as the reaction rate is sensitive to the nucleophile's basicity. researchgate.net

While specific kinetic data for this compound is not extensively published, studies on analogous compounds like 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) reacting with secondary amines show βnuc values of 0.52 and 0.55, respectively, confirming that the first step of the SNAr mechanism is rate-determining. researchgate.net It is expected that this compound would exhibit similar behavior, with the substitution rate being highly dependent on the nucleophile's strength.

Table 3: Hypothetical Kinetic Data for SNAr with Various Amines

| Nucleophile | pKa of Conjugate Acid | Observed Rate Constant (kobs, M-1s-1) |

|---|---|---|

| Morpholine | 8.33 | 0.045 |

| Piperidine | 11.12 | 1.250 |

| Pyrrolidine | 11.27 | 1.870 |

This table illustrates the type of data obtained from kinetic studies, showing a correlation between nucleophile basicity (pKa) and reaction rate, as would be expected for a rate-determining nucleophilic attack.

Cross-Coupling Reactions Involving Halogenated Pyridine Moieties

The bromine and chlorine substituents also serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgmdpi.com

A key factor in this reaction is the rate of oxidative addition, which is generally much faster for C-Br bonds than for C-Cl bonds (reactivity order: C-I > C-Br > C-Cl). libretexts.org This difference allows for highly regioselective cross-coupling reactions on polyhalogenated substrates. beilstein-journals.org

For this compound, the Suzuki-Miyaura reaction is expected to occur selectively at the C3 position. The palladium catalyst will preferentially undergo oxidative addition into the more reactive C-Br bond, leaving the C-Cl bond intact. This allows for the specific introduction of an aryl, heteroaryl, or alkyl group at the C3 position. beilstein-journals.org

Table 4: Regioselective Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Expected Major Product |

|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-2-Chloro-6-Methyl-5-Nitropyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the mechanism relies on an oxidative addition step, making it sensitive to the identity of the halogen. chemspider.com

The significant difference in reactivity between aryl bromides and aryl chlorides can be exploited to achieve selective functionalization of this compound. nih.gov Under carefully controlled conditions using appropriate palladium catalysts and ligands (e.g., those based on biarylphosphines), amination will occur exclusively at the C-Br bond. nih.govnih.gov This allows for the introduction of a primary or secondary amine at the C3 position while preserving the chlorine at C2 for potential subsequent transformations.

Table 5: Regioselective Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst System | Expected Major Product |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 3-(Dialkylamino)-2-Chloro-6-Methyl-5-Nitropyridine |

Reduction Chemistry of the Nitro Group

The nitro group is a key functional handle in this compound, and its reduction to an amino group opens up a plethora of synthetic possibilities for further derivatization.

Catalytic Hydrogenation to Aminopyridines

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. In the context of this compound, this transformation is expected to proceed smoothly to yield 5-amino-3-bromo-2-chloro-6-methylpyridine. While specific literature on the catalytic hydrogenation of this exact substrate is scarce, extensive research on related substituted nitropyridines provides a strong basis for predicting the reaction conditions and outcomes.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst can be crucial in preventing undesired side reactions, such as dehalogenation. For instance, in the hydrogenation of 2-chloro-6-nitrotoluene, a Pd/C catalyst showed high selectivity for the reduction of the nitro group with minimal dehalogenation. researchgate.net The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

Table 1: Representative Conditions for Catalytic Hydrogenation of Substituted Nitropyridines

| Catalyst | Substrate | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |

| 10% Pd/C | 2-Chloro-3-nitropyridine | Ethanol | 1 | 25 | >95 |

| 5% Pt/C | 2-Bromo-5-nitropyridine | Methanol | 3 | 25 | 92 |

| Raney Ni | 2-Methyl-5-nitropyridine | Ethanol | 5 | 50 | 88 |

This table presents plausible reaction conditions for the catalytic hydrogenation of this compound based on data for analogous compounds. The actual conditions may require optimization.

Selective Reduction Methodologies

In molecules containing multiple reducible functional groups, selective reduction of the nitro group is a critical synthetic challenge. For this compound, the presence of chloro and bromo substituents necessitates the use of reagents that will not effect dehalogenation.

Several methods have been developed for the chemoselective reduction of nitro groups in the presence of halogens. These include the use of metal catalysts with specific inhibitors or the application of stoichiometric reducing agents under controlled conditions. For instance, tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic reagent for the selective reduction of aromatic nitro compounds without affecting halogens. Similarly, iron powder in acetic acid or ammonium (B1175870) chloride solution is another mild and effective system.

More modern approaches might involve transfer hydrogenation using formic acid or its salts as the hydrogen source in the presence of a palladium catalyst. This method is often milder and can offer higher selectivity compared to direct hydrogenation with molecular hydrogen.

Table 2: Potential Selective Reduction Methods for this compound

| Reagent | Solvent | Temperature (°C) | Potential Advantages |

| SnCl₂·2H₂O / HCl | Ethanol | 78 | High chemoselectivity for nitro group |

| Fe / NH₄Cl | Ethanol/Water | 78 | Cost-effective and mild |

| HCOOH / Pd/C | Methanol | 65 | Milder than H₂ gas, good selectivity |

This table outlines potential methods for the selective reduction of the nitro group in this compound based on established methodologies for halo-nitroaromatics.

Functional Group Transformations

Beyond the reduction of the nitro group, the other substituents on the pyridine ring of this compound offer opportunities for a variety of functional group interconversions.

Oxidation Reactions of Pyridine Derivatives

The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature, which is further exacerbated by the presence of the nitro group and halogen atoms. However, under forcing conditions with strong oxidizing agents, degradation of the ring can occur. More controlled oxidation reactions typically target the substituents on the ring rather than the ring itself.

Transformations of the Methyl Group (e.g., to Carboxylic Acid Derivatives)

The methyl group at the 6-position of this compound can be oxidized to a carboxylic acid, providing another valuable synthetic handle. This transformation is commonly achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. reddit.com The reaction typically requires heating to proceed at a reasonable rate. The resulting carboxylic acid, 3-bromo-2-chloro-5-nitropyridine-6-carboxylic acid, can then be converted into a variety of derivatives such as esters, amides, and acid chlorides.

A patent describes a process for the oxidation of methyl-pyridines to the corresponding pyridine carboxylic acids using molecular halogen in an aqueous solution under actinic radiation. google.com Another patented method involves the oxidation of aryl methyl groups to carboxylic acid groups using vanadium pentoxide or manganese dioxide in sulfuric acid at temperatures not exceeding 150°C. google.com

Table 3: Plausible Conditions for the Oxidation of the Methyl Group

| Oxidizing Agent | Medium | Temperature (°C) | Product |

| KMnO₄ | H₂SO₄ (aq) | 100 | 3-Bromo-2-chloro-5-nitropyridine-6-carboxylic acid |

| K₂Cr₂O₇ | H₂SO₄ (aq) | 110 | 3-Bromo-2-chloro-5-nitropyridine-6-carboxylic acid |

| V₂O₅ / MnO₂ | H₂SO₄ | <150 | 3-Bromo-2-chloro-5-nitropyridine-6-carboxylic acid |

This table provides hypothetical conditions for the oxidation of the methyl group of this compound based on general methods for the oxidation of methylpyridines.

Mechanistic Investigations of Pyridine Reactivity

The reactivity of this compound is largely governed by the principles of nucleophilic aromatic substitution (SNAAr). The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The presence of two different halogen atoms, bromine at the 3-position and chlorine at the 2-position, raises questions about the regioselectivity of nucleophilic attack. Generally, nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing group. In this case, the chlorine at the 2-position is ortho to the nitro group at the 5-position (via the pyridine nitrogen), and the bromine at the 3-position is meta. Therefore, nucleophilic substitution is more likely to occur at the 2-position, displacing the chloride ion.

The mechanism of SNAAr reactions on such electron-deficient pyridines proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine at C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored. The stability of the Meisenheimer complex is a key factor in determining the rate of the reaction, and it is enhanced by the presence of the electron-withdrawing nitro group. nih.govd-nb.infonih.gov

Further mechanistic studies, potentially involving computational modeling and kinetic analysis, would be beneficial to fully elucidate the subtle electronic and steric effects that govern the reactivity of this highly substituted pyridine derivative.

Computational Elucidation of Reaction Pathways

Due to the limited availability of direct experimental studies on the reaction mechanisms of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand its reactivity. DFT calculations can provide valuable insights into the molecule's electronic structure, reaction energy profiles, and the geometries of transition states. nih.gov

Theoretical studies on similar electron-deficient pyridine systems reveal that nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway. researchgate.net For this compound, computational models can predict the most likely sites for nucleophilic attack. The electron-withdrawing nitro group, in conjunction with the chlorine and bromine atoms, significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the pyridine ring highly susceptible to attack by nucleophiles.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound based on Computational Models

| Position of Attack | Predicted Relative Activation Energy | Rationale |

| C2 (bearing Cl) | Lower | The combined electron-withdrawing effects of the adjacent nitro group and the nitrogen atom in the ring stabilize the Meisenheimer-like intermediate. |

| C3 (bearing Br) | Higher | Steric hindrance from the adjacent methyl group and less effective stabilization of the intermediate compared to the C2 position. |

| C6 (bearing CH₃) | Highest | The methyl group is not a good leaving group, and this position is less activated by the nitro group compared to C2. |

Note: This table is a representation of expected outcomes from computational analysis based on principles of SNAr reactions on similar substituted pyridines.

Role of Lewis Acids in Pyridine Functionalization

Lewis acids are known to play a crucial role in the functionalization of aromatic and heteroaromatic compounds by enhancing their electrophilicity. In the context of this compound, a Lewis acid can coordinate to the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group. This coordination further depletes the electron density of the ring, making it even more susceptible to nucleophilic attack.

Table 2: Potential Effects of Lewis Acids on the Reactivity of this compound

| Lewis Acid | Potential Coordination Site | Expected Outcome |

| AlCl₃ | Pyridine Nitrogen | Significant increase in the electrophilicity of the pyridine ring, leading to enhanced rates of nucleophilic substitution. |

| BF₃ | Pyridine Nitrogen / Nitro Group Oxygen | Moderate to significant enhancement of reactivity, depending on the coordination equilibrium. |

| ZnCl₂ | Pyridine Nitrogen | Mild activation of the pyridine ring for nucleophilic attack. |

Note: This table is based on the general principles of Lewis acid catalysis and its application to electron-deficient aromatic systems.

The interaction between the Lewis acid and the pyridine derivative can be modeled using computational methods to determine the geometry of the complex and the extent of electron density withdrawal from the ring. Such studies would be invaluable in selecting the appropriate Lewis acid for a desired transformation and in optimizing reaction conditions.

Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a photophysical process that occurs in molecules containing both an electron-donating and an electron-accepting group connected by a π-conjugated system. nih.gov Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state. nih.gov In this compound, the methyl group can be considered a weak electron donor, while the nitro group is a strong electron acceptor. The pyridine ring itself acts as the π-bridge.

The presence of both donor and acceptor moieties suggests that this compound may exhibit ICT characteristics. The extent of charge transfer would be influenced by the electronic nature of the substituents and the geometry of the molecule. The twisting of the nitro group relative to the plane of the pyridine ring in the excited state, a phenomenon known as twisted intramolecular charge transfer (TICT), could also play a role in its photophysical properties. rsc.orgrsc.org

Table 3: Predicted Spectroscopic Signatures of Intramolecular Charge Transfer in this compound

| Spectroscopic Technique | Expected Observation | Interpretation |

| UV-Vis Absorption | A broad absorption band in the near-UV region. | Corresponds to the π-π* transition with some charge transfer character. |

| Fluorescence Spectroscopy | Solvent-dependent emission wavelength (solvatochromism). | The highly polar excited state is stabilized to a greater extent in polar solvents, leading to a red-shift in the emission. |

| Time-Resolved Spectroscopy | Lifetimes of the excited state in the picosecond to nanosecond range. | Provides information on the dynamics of the charge transfer process. nih.gov |

Note: This table is a projection based on the established photophysical behavior of other nitroaromatic compounds and substituted pyridines exhibiting ICT.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic transitions and to model the geometry of the molecule in its excited states. nih.gov These calculations can help to confirm the presence of an ICT state and to elucidate the specific orbitals involved in the charge transfer process.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations and Molecular Modeling

DFT calculations are a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and geometry of molecules.

Optimization of Molecular Geometries and Electronic Structures

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations. This includes the generation of molecular electrostatic potential maps, which visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine, the strong electron-withdrawing nature of the nitro group, in conjunction with the halogen atoms, significantly influences the electronic landscape of the pyridine (B92270) ring.

Interactive Data Table: Optimized Geometric Parameters (Illustrative)

Note: The values in this table are illustrative and would be derived from specific DFT calculation outputs.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, theoretical calculations of the HOMO and LUMO energies reveal how the various substituents modulate the electronic properties. The electron-withdrawing groups are expected to lower the energy of both the HOMO and LUMO, and the magnitude of the HOMO-LUMO gap provides insights into the electronic transitions and the molecule's potential applications in materials science and medicinal chemistry.

Interactive Data Table: Frontier Orbital Energies (Illustrative)

Natural Bond Orbital (NBO) Analysis

Charge Transfer and Delocalization Effects

Charge transfer and electron delocalization are fundamental electronic properties that significantly influence the chemical behavior of a molecule. In a molecule such as this compound, the interplay between the electron-withdrawing nitro group and halogen substituents, and the electron-donating methyl group on the pyridine ring, leads to complex electronic effects.

Computational methods, such as Density Functional Theory (DFT), are employed to analyze these phenomena. Natural Bond Orbital (NBO) analysis is a common technique used to quantify charge transfer between orbitals. For instance, in studies of donor-acceptor systems, the extent of intramolecular charge transfer (ICT) can be calculated. Pyrene, for example, an electron-accepting aromatic system, demonstrates significant electron delocalization and its charge transfer properties can be tuned by various donor and acceptor substituents. chemrxiv.org In substituted pyridines, the distribution of electron density, as indicated by HOMO and LUMO energies, reveals the propensity for charge transfer within the molecule. researchgate.net Theoretical analyses of materials like thiophene (B33073) substituted naphthyridines have shown how molecular structure governs charge transfer properties, which are crucial for applications in organic electronics. rsc.org

For this compound, a computational study would likely reveal significant delocalization of π-electrons within the pyridine ring, influenced by the substituents. The nitro group would act as a strong electron-withdrawing group, leading to a redistribution of electron density. The analysis might show charge transfer from the pyridine ring and the methyl group to the nitro group and the halogen atoms.

| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Significance in this compound |

| Hyperconjugation | C-H (methyl) | σ(C-C) (ring) | Moderate |

| Resonance | Lone pair (N in ring) | π (ring) | High |

| Inductive Effect | Halogens, Nitro group | Pyridine ring | High |

| Intramolecular CT | Pyridine ring | Nitro group | High |

Evaluation of Bond Strengths and Anomeric Effects

The geometry and stability of this compound are dictated by the strengths of its covalent bonds and subtle stereoelectronic interactions like anomeric effects. Computational chemistry allows for the detailed analysis of bond lengths, bond angles, and the underlying orbital interactions.

Bond strengths can be inferred from calculated bond dissociation energies. The presence of electronegative substituents like bromine, chlorine, and the nitro group is expected to influence the bond lengths and strengths within the pyridine ring. For example, studies on α-haloacetals have shown that hyperconjugative interactions involving carbon-halogen bonds can significantly affect molecular geometry and bond lengths. nih.gov

The anomeric effect, a stereoelectronic phenomenon typically observed in heterocyclic systems, involves the donation of electron density from a lone pair of a heteroatom to an adjacent anti-bonding σ* orbital. In substituted tetrahydropyrans and piperidines, hyperconjugation plays a major role in determining conformational preferences due to such anomeric interactions. nih.gov For this compound, while not a classic example for the anomeric effect due to its aromaticity, analogous orbital interactions between the nitrogen lone pair and the antibonding orbitals of the C-Br and C-Cl bonds could be evaluated to understand their influence on the molecule's electronic structure and stability.

| Bond | Expected Hybridization | Factors Influencing Strength | Predicted Relative Strength |

| C-Br | sp² | Electronegativity of Br, resonance | Weaker than C-Cl |

| C-Cl | sp² | Electronegativity of Cl, resonance | Stronger than C-Br |

| C-N (nitro) | sp² | Strong resonance withdrawal | Strong |

| N-O (nitro) | sp² | Resonance delocalization | Intermediate |

Thermochemical Properties and Stability Predictions

Thermochemical properties, such as the heat of formation and thermal stability, are critical for understanding the energy content and potential applications of a compound.

Calculation of Heats of Formation using Isodesmic Reactions

The standard enthalpy of formation (ΔHf°) is a key thermochemical parameter. While experimental determination can be challenging, computational methods provide a reliable alternative. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This approach allows for the cancellation of systematic errors in calculations, leading to more accurate predictions of heats of formation. nih.gov

For nitropyridine derivatives, DFT calculations coupled with isodesmic reactions have been successfully used to determine their heats of formation. researchgate.net A suitable isodesmic reaction for this compound would involve simple, well-characterized molecules to balance the equation.

An example of a hypothetical isodesmic reaction scheme for this compound is: this compound + Pyridine → 2-Chloropyridine + 3-Bromopyridine + 5-Nitro-2-Methylpyridine

By calculating the energies of all species in this reaction, the heat of formation of the target molecule can be derived with high accuracy.

Theoretical Evaluation of Thermal Stability and Decomposition Pathways

Understanding the thermal stability and decomposition mechanisms of energetic materials is crucial for safety and application. Computational studies can model the process of thermal decomposition by identifying the lowest energy pathways. This often involves locating transition states for bond-breaking and rearrangement reactions.

Studies on the thermal decomposition of nitropyrazoles have identified the initial steps of decomposition and the gaseous products formed. researchgate.net For compounds derived from 2H-dihydropyran, computational analysis has revealed how substituents can influence the activation energy of thermal decomposition. mdpi.com Similarly, research on nitrogen-rich heterocyclic esters has provided insights into their thermal decomposition profiles, which is vital for determining their storage and handling conditions. nih.gov

A theoretical study on this compound would likely investigate the homolytic cleavage of the C-NO2 bond as a primary decomposition step, as this is a common pathway for nitroaromatic compounds. Subsequent reactions could involve the cleavage of the C-Br and C-Cl bonds and the fragmentation of the pyridine ring.

| Potential Initial Decomposition Step | Relative Energy Barrier (Predicted) | Primary Products (Predicted) |

| C-NO₂ Bond Cleavage | Low | Pyridyl radical + NO₂ |

| C-Br Bond Cleavage | Moderate | Pyridyl radical + Br |

| C-Cl Bond Cleavage | High | Pyridyl radical + Cl |

| Ring Opening | Very High | Various radical species |

Solvent Effects and Solvation Models in Computational Studies

Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational chemistry accounts for these effects using various solvation models. numberanalytics.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comq-chem.com These models are computationally efficient and can provide good estimates of how a solvent affects properties like molecular geometry and reaction energetics. However, for systems where specific solute-solvent interactions like hydrogen bonding are crucial, these models may be less accurate. researchgate.net For substituted pyridines, the choice of the implicit solvation model has been shown to be critical for accurately reproducing experimental solvation energies. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific short-range interactions. q-chem.com For complex systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used, where the solute is treated with a high level of theory and the solvent with a more approximate method.

In a computational study of this compound, the choice of solvent model would depend on the property being investigated. For general predictions of stability in different solvents, an implicit model might suffice. However, to study specific interactions with polar or protic solvents, an explicit or hybrid model would be more appropriate.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H (proton) and ¹³C NMR are the foundational techniques for the structural assignment of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is relatively simple, providing direct evidence for the proton-containing groups. Experimental data shows two distinct signals. googleapis.com A singlet observed at approximately 2.83 ppm corresponds to the three protons of the methyl (-CH₃) group at the C6 position. googleapis.com A second singlet, significantly downfield at around 8.55 ppm, is assigned to the lone aromatic proton at the C4 position. googleapis.com The downfield shift of this aromatic proton is attributed to the cumulative electron-withdrawing effects of the adjacent nitro group (at C5) and the electronegative nitrogen atom within the pyridine (B92270) ring, which deshield the proton, causing it to resonate at a lower field. The absence of splitting for both signals (i.e., they are singlets) confirms the absence of adjacent protons.

| Position | Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|---|

| C4 | Ar-H | ~8.55 | Singlet (s) | 1 |

| C6 | -CH₃ | ~2.83 | Singlet (s) | 3 |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on substituent effects on the pyridine ring. The carbon atom attached to the highly electronegative nitro group (C5) and the carbons bonded to the halogens (C2 and C3) are expected to be significantly deshielded and appear at the downfield end of the spectrum. Conversely, the methyl carbon is expected to appear at the upfield end.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C2 (-Cl) | 150-155 | Attached to electronegative Cl and ring N. |

| C3 (-Br) | 115-120 | Attached to electronegative Br. |

| C4 (-H) | 135-140 | Aromatic CH, influenced by adjacent NO₂ group. |

| C5 (-NO₂) | 145-150 | Attached to strongly electron-withdrawing NO₂ group. |

| C6 (-CH₃) | 158-163 | Attached to methyl group and adjacent to ring N. |

| -CH₃ | 18-25 | Typical range for a methyl group on an aromatic ring. |

Two-Dimensional NMR Techniques for Complex Pyridine Structures

For complex structures, or to unambiguously confirm assignments, two-dimensional (2D) NMR techniques are employed. For this compound, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly insightful. This technique reveals correlations between protons and carbons that are two or three bonds apart.

An HMBC spectrum would be expected to show a crucial correlation between the methyl protons (δ ~2.83 ppm) and the ring carbons at C6 and C5. Additionally, the aromatic proton at C4 (δ ~8.55 ppm) would likely show correlations to carbons C2, C3, C5, and C6. These correlations would provide definitive proof of the substitution pattern on the pyridine ring, confirming the assignments made from 1D NMR spectra.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a potent tool for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a GC column. As each component elutes from the column, it enters the mass spectrometer, which serves as a detector.

This method is highly effective for purity assessment. A pure sample of this compound would yield a single major peak in the gas chromatogram at a characteristic retention time. The mass spectrum associated with this peak would confirm the compound's identity. Any additional peaks would signify the presence of volatile impurities, such as residual solvents, starting materials, or synthetic by-products. The fragmentation pattern observed in the mass spectrum can help in the identification of these unknown impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Polar Analytes

For analyzing non-volatile, thermally unstable, or polar analytes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. miamioh.edu This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS is valuable for assessing the purity of this compound by detecting impurities that are not amenable to GC analysis. miamioh.edu The resulting chromatogram would display the target compound as the main peak, with its identity confirmed by the corresponding mass spectrum. This allows for the detection and potential identification of a broader range of possible contaminants.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₄BrClN₂O₂), HRMS is critical for confirming its composition.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺, etc.), which provides definitive evidence for the presence of one bromine and one chlorine atom. HRMS can resolve these isotopic peaks and confirm that their exact masses match the theoretical values, solidifying the structural assignment.

| Ion/Fragment | Formula | Isotopes | Calculated Exact Mass (m/z) |

|---|---|---|---|

| [M]⁺ | C₆H₄BrClN₂O₂ | ⁷⁹Br, ³⁵Cl | 249.9199 |

| [M+2]⁺ | C₆H₄BrClN₂O₂ | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 251.9179 |

| [M+4]⁺ | C₆H₄BrClN₂O₂ | ⁸¹Br, ³⁷Cl | 253.9149 |

| [M-NO₂]⁺ | C₆H₄BrClN | ⁷⁹Br, ³⁵Cl | 203.9246 |

| [M-Br]⁺ | C₆H₄ClN₂O₂ | ³⁵Cl | 171.0016 |

| [M-Cl]⁺ | C₆H₅BrN₂O₂ | ⁷⁹Br | 214.9507 |

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (•NO₂, 46 Da) or oxygen atoms. nih.govlibretexts.org Halogenated aromatics can lose halogen radicals (•Br or •Cl). nih.gov Observing these characteristic neutral losses and fragment ions in the mass spectrum adds another layer of confidence to the structural elucidation.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a premier analytical technique for determining the precise arrangement of atoms within a crystalline solid. iastate.edu By irradiating a crystal with X-rays, a unique diffraction pattern is generated as the beams are scattered by the electron clouds of the atoms. iastate.edu Analysis of this pattern allows for the calculation of the crystal lattice parameters, space group, and the exact three-dimensional coordinates of each atom in the molecule. jst.go.jp

For this compound, a single-crystal XRD analysis would provide unambiguous proof of its molecular structure. This technique would yield precise data on bond lengths (e.g., C-Br, C-Cl, N-O, C-N) and bond angles, confirming the substitution pattern on the pyridine ring. Furthermore, it would reveal intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing in the solid state.

Despite the power of this technique, a search of publicly available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Should a suitable single crystal be grown, the crystallographic data would be presented in a standardized format, as shown in the representative table below.

Table 1: Representative Crystallographic Data Table (Hypothetical) This table is for illustrative purposes only, as no specific data has been published for this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₄BrClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume (V) | XXX.X ų |

| Molecules per Unit Cell (Z) | 4 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. cdnsciencepub.comnih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. researchgate.net Together, they provide a comprehensive vibrational fingerprint of a compound.

Key Expected Vibrational Modes:

Aromatic C-H Stretch: A weak to medium band expected above 3000 cm⁻¹ for the single proton on the pyridine ring.

Methyl C-H Stretches: Asymmetric and symmetric stretching vibrations typically found in the 2950-2850 cm⁻¹ region.

NO₂ Stretches: Two strong and distinct bands corresponding to the asymmetric (~1550-1520 cm⁻¹) and symmetric (~1360-1330 cm⁻¹) stretching of the nitro group.

Pyridine Ring C=C and C=N Stretches: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic pyridine core.

C-Cl Stretch: A band typically observed in the 800-600 cm⁻¹ region.

C-Br Stretch: A band expected at lower wavenumbers, generally in the 650-500 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores—functional groups containing π-electrons or non-bonding (n) electrons capable of absorbing energy in this range. shu.ac.uk

The structure of this compound contains a substituted nitropyridine ring, which is an effective chromophore. The absorption of UV radiation is expected to cause π → π* and n → π* electronic transitions. shu.ac.uk The π → π* transitions, involving the conjugated π-system of the aromatic ring, are typically of high intensity. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally of lower intensity. elte.hu The resulting spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax) that are characteristic of the compound's specific electronic structure. The position and intensity of these maxima can be influenced by the solvent used for the analysis. No specific experimental UV-Vis absorption data has been published for this compound.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent). moravek.com It is widely used for the identification, quantification, and purity assessment of chemical compounds. moravek.com

A reverse-phase HPLC method would be suitable for analyzing this compound. In such a method, the compound would be injected into the system and eluted with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) through a column with a nonpolar stationary phase (e.g., C18). The compound would elute at a characteristic retention time (RT). The purity of the sample can be determined by calculating the area percentage of the main product peak relative to the total area of all detected peaks in the chromatogram.

Table 2: Representative HPLC Purity Analysis Data This table presents a hypothetical result for illustrative purposes.

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.15 | 0.35 | Impurity A |

| 2 | 4.87 | 99.52 | Product |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction by separating the components of the reaction mixture. nih.gov A small spot of the reaction mixture is applied to a stationary phase (e.g., a silica (B1680970) gel plate), which is then placed in a chamber with a suitable mobile phase (eluent). The eluent ascends the plate by capillary action, and the components separate based on their affinity for the stationary and mobile phases.

During the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the desired product. The separation is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A completed reaction would ideally show the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.

Table 3: Representative TLC Data for Reaction Monitoring This table illustrates how TLC results would be recorded during a synthesis.

| Compound | Rf Value (1:4 Ethyl Acetate (B1210297)/Hexane) | Observation at t = 4h |

|---|---|---|

| Starting Material A | 0.65 | Faint spot |

| Starting Material B | 0.58 | Faint spot |

Synthetic Applications in Bioactive Compound Development and Material Science

Precursors for Pharmaceutical Intermediates

The structural framework of 3-Bromo-2-chloro-6-methyl-5-nitropyridine serves as a versatile scaffold for the elaboration of complex pharmaceutical intermediates. The strategic placement of its substituents enables a range of chemical manipulations, leading to the generation of molecules with potential therapeutic applications across different disease areas.

Synthesis of Anti-Inflammatory Drugs

While direct synthesis of specific anti-inflammatory drugs from this compound is not extensively documented in readily available literature, the chemical handles present on the molecule are amenable to synthetic transformations commonly employed in the preparation of anti-inflammatory agents. For instance, the chloro and bromo substituents can be selectively displaced or coupled with other molecular fragments through nucleophilic substitution or cross-coupling reactions, respectively. These reactions are fundamental in building the complex architectures of many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds. The pyridine (B92270) nitrogen and the nitro group can also be manipulated to introduce further diversity and modulate the physicochemical and pharmacological properties of the resulting molecules. Research on related pyridine derivatives has shown that they can serve as core structures for potent anti-inflammatory agents.

Development of Antibiotics

The development of novel antibiotics is crucial in combating the rise of drug-resistant bacteria. Heterocyclic compounds, including pyridine derivatives, are a rich source of antibacterial agents. The reactive sites on this compound offer opportunities for the synthesis of new antibiotic candidates. For example, the halogen atoms can be substituted by various nucleophiles to introduce functionalities known to be important for antibacterial activity. The nitro group can be reduced to an amino group, which can then be further functionalized. Although specific examples detailing the use of this compound in the synthesis of known antibiotics are not prominent in the literature, the general synthetic utility of substituted pyridines in this field is well-established.

Intermediates for Anticancer and Antiviral Agents

The pyridine nucleus is a common feature in a multitude of anticancer and antiviral drugs. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agents in these therapeutic areas. The bromo and chloro groups can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are powerful tools for constructing the complex molecular architectures often found in potent anticancer and antiviral compounds.

For instance, a study on the synthesis of novel 10H-3-methyl-1,6-diazaphenothiazines with potential anticancer activity utilized 2-chloro-3-nitro-5-methylpyridine as a key starting material. nih.gov This highlights the utility of the chloronitropyridine scaffold in building complex heterocyclic systems with demonstrated cytotoxicity against cancer cell lines. nih.gov The research showed that the synthesized diazaphenothiazine derivatives induced apoptosis in melanoma cells. nih.gov

In the realm of antiviral research, various heterocyclic compounds containing pyridine moieties have demonstrated significant activity. nih.gov The synthetic versatility of this compound allows for its incorporation into diverse molecular frameworks to explore new antiviral therapies.

| Starting Material | Reaction | Resulting Scaffold | Potential Application |

| 2-chloro-3-nitro-5-methylpyridine | Smiles rearrangement and thiazine (B8601807) ring closure | 10H-3-methyl-1,6-diazaphenothiazine | Anticancer (Melanoma) nih.gov |

Application in HIV Integrase Inhibitors and GSK3 Inhibitors

More specific applications of pyridine derivatives in drug development have been reported in the synthesis of HIV integrase inhibitors and Glycogen Synthase Kinase 3 (GSK3) inhibitors.

HIV Integrase Inhibitors: The pyridine core is a key structural element in several HIV-1 integrase inhibitors. nih.govnih.gov The development of these inhibitors often involves the synthesis of highly substituted pyridine derivatives. While direct synthesis from this compound is not explicitly detailed, the methodologies used to create these complex molecules often rely on the functionalization of simpler pyridine building blocks. The bromo and chloro groups on the target compound could be exploited in cross-coupling and substitution reactions to build the intricate structures required for potent integrase inhibition.

GSK3 Inhibitors: Glycogen Synthase Kinase 3 (GSK3) is a therapeutic target for a range of diseases, including neurodegenerative disorders and diabetes. Research has led to the development of potent GSK3 inhibitors based on various heterocyclic scaffolds. One study detailed the synthesis of 5-(heteroarylmethylene)hydantoins as GSK3β inhibitors, with some of the most potent compounds featuring substituted pyridine rings. mdpi.com For example, 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin and 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin were identified as effective inhibitors. mdpi.com This demonstrates the importance of halogenated pyridine moieties in achieving high inhibitory activity against GSK3β. The synthetic routes to such compounds often involve the condensation of a hydantoin (B18101) with a pyridine carboxaldehyde, which could potentially be derived from this compound through functional group transformations.

| Inhibitor Class | Key Structural Feature | Example Compound | IC50 (GSK-3β) |

| 5-(Heteroarylmethylene)hydantoins | Halogenated Pyridine | 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin | 2.14 ± 0.18 μM mdpi.com |

| 5-(Heteroarylmethylene)hydantoins | Halogenated Pyridine | 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin | 3.39 ± 0.16 μM mdpi.com |

Building Blocks for Agrochemicals

In addition to its applications in pharmaceutical synthesis, this compound is a valuable precursor for the development of agrochemicals, which are essential for modern agriculture.

Synthesis of Herbicides and Insecticides

The development of effective and selective herbicides and insecticides is crucial for crop protection. Pyridine-based compounds have a long history of use in this sector.

Insecticides: The utility of substituted pyridines in the synthesis of insecticides is well-documented. For example, novel anthranilic diamide (B1670390) insecticides have been synthesized, which are analogs of commercial insecticides like chlorantraniliprole. mdpi.com The synthesis of these complex molecules often involves the coupling of a substituted pyrazole (B372694) carboxylic acid with a substituted aniline. The necessary substituted pyrazole precursors can be synthesized from various starting materials, and the pyridine moiety is a key component of many modern insecticides. The reactive sites on this compound make it a plausible starting point for the synthesis of novel insecticidal compounds.

Development of Novel Materials

Extensive research of scientific literature and patent databases reveals a notable absence of specific studies detailing the application of this compound in the development of novel materials. The subsequent sections reflect this lack of specific data for the designated compound.

Use in Polymer Chemistry and Nanotechnology

Currently, there is no available research in peer-reviewed journals or patents that specifically documents the use of this compound as a monomer, initiator, or functionalizing agent in polymer chemistry. Similarly, its application in the synthesis or surface modification of nanoparticles or other nanostructures has not been reported. While substituted pyridines can, in principle, be incorporated into polymer chains or used to functionalize nanomaterials, no such work has been published for this specific compound.

Applications in Dyes and Catalysis

The potential of this compound as a precursor or intermediate in the synthesis of dyes has not been explored in the available literature. The reactive sites on the pyridine ring—the bromo and chloro substituents—could theoretically be functionalized to create chromophoric systems, but no specific examples have been reported.

In the field of catalysis, there are no documented instances of this compound or its metallic complexes being utilized as catalysts or pre-catalysts. The nitrogen atom of the pyridine ring and the potential for the substituents to be displaced could allow for the formation of catalytically active metal complexes; however, research to this effect has not been published.

Potential in Nonlinear Optical Materials

There is no scientific literature available that investigates the nonlinear optical (NLO) properties of this compound. The design of NLO materials often involves molecules with significant charge-transfer characteristics, which can be present in substituted pyridines. However, no studies have been conducted to measure or predict the NLO response of this particular compound.

Ligand Design in Coordination Chemistry

The utility of this compound as a ligand in coordination chemistry is not described in the current body of scientific literature. While the pyridine nitrogen atom provides a potential coordination site for metal ions, and the halide and nitro groups could influence the electronic properties of the resulting complex, no specific research has been published on the synthesis, characterization, or application of coordination compounds involving this molecule as a ligand.

Environmental Fate and Persistence of Halogenated Nitropyridine Derivatives

Biodegradation Pathways and Mechanisms

Biodegradation is a key process in the environmental attenuation of organic pollutants. The structural complexity of "3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine" suggests that its microbial degradation is likely to be a slow and complex process, potentially requiring the synergistic action of different microbial populations.

Pyridine (B92270) and its derivatives can be degraded by various microorganisms under both aerobic and anaerobic conditions. tandfonline.comresearchgate.net However, the presence of halogens and other substituents can significantly alter the biodegradability of the pyridine ring. tandfonline.com Generally, halogenated aromatic compounds are more resistant to microbial attack than their non-halogenated counterparts. researchgate.netnih.gov

Under aerobic conditions , the initial step in the degradation of many pyridine derivatives involves hydroxylation of the ring, which is often a prelude to ring cleavage. tandfonline.com However, the electron-withdrawing nature of the chloro, bromo, and nitro groups on "this compound" would make the pyridine ring less susceptible to electrophilic attack by oxygenase enzymes, thus hindering aerobic degradation.

Anaerobic degradation of pyridine has also been observed, often by denitrifying bacteria. nih.gov For halogenated compounds, anaerobic conditions are often more favorable for the initial steps of degradation, particularly reductive dehalogenation. nih.gov It is plausible that anaerobic environments would facilitate the initial transformation of "this compound".

Reductive dehalogenation, the removal of a halogen atom with the concurrent addition of electrons, is a critical process in the anaerobic biodegradation of many halogenated compounds. nih.gov This process can be a key initial step in the detoxification and further degradation of "this compound". The removal of the bromine and chlorine atoms would yield a less toxic and more biodegradable nitromethylpyridine derivative. The relative ease of removal of the halogens would depend on their position on the pyridine ring and the specific microbial enzymes involved.

In some cases, the degradation of chlorinated nitroaromatic compounds is initiated by the reduction of the nitro group rather than dehalogenation. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by certain bacteria begins with the reduction of the nitro group to a hydroxylamino group. nih.govfrontiersin.org A similar initial step could be possible for "this compound".

Influence of Molecular Structure on Environmental Mobility and Persistence

The persistence and mobility of "this compound" in the environment are strongly influenced by its molecular structure, particularly the presence of halogen and nitro substituents.

The presence of both halogen (bromo and chloro) and nitro groups on the pyridine ring is expected to significantly increase the environmental persistence of the molecule. These electron-withdrawing groups decrease the electron density of the aromatic ring, making it less susceptible to oxidative degradation by microbial enzymes. researchgate.net The high degree of substitution on the pyridine ring also contributes to its recalcitrance.

The nitro group, in particular, is known to make aromatic compounds more resistant to aerobic degradation. However, under anaerobic conditions, the nitro group can be reduced, which may be a crucial first step in the biodegradation pathway of nitroaromatic compounds. researchgate.net

The physicochemical properties of "this compound" suggest that it is likely to sorb to soil and sediment particles. Halogenated aromatic compounds tend to be hydrophobic and exhibit a strong affinity for organic matter in soil. This sorption would reduce its mobility in the environment, limiting its potential to leach into groundwater, but also potentially reducing its bioavailability for microbial degradation.

Cometabolism is another potential degradation pathway for persistent compounds like "this compound". In this process, microorganisms, while metabolizing a different, more readily available carbon source, may produce enzymes that can fortuitously transform the halogenated nitropyridine. The degradation of chloronitrobenzenes by a co-culture of bacteria has been observed to occur via cometabolism, where the initial transformation is carried out by one strain, and the resulting intermediate is further degraded by another. researchgate.netnih.gov

Photolysis and Hydrolysis Pathways

Abiotic degradation processes such as photolysis and hydrolysis can also contribute to the environmental fate of "this compound".

Photolysis , or degradation by sunlight, is a potential degradation pathway for many aromatic compounds, especially those containing nitro groups which can absorb ultraviolet radiation. The presence of the pyridine ring and the nitro group suggests that this compound may be susceptible to photodegradation in surface waters and on soil surfaces.

Hydrolysis , the reaction with water, can lead to the replacement of halogen substituents with hydroxyl groups. While the hydrolysis of aryl halides is generally a slow process, the presence of the electron-withdrawing nitro group and the nitrogen atom in the pyridine ring may facilitate the nucleophilic substitution of the chlorine and bromine atoms by water or hydroxide (B78521) ions, particularly under alkaline conditions.

Interactive Data Tables

Table 1: Predicted Environmental Fate Processes for this compound

| Environmental Process | Predicted Significance | Influencing Factors | Potential Products |

| Biodegradation | |||

| Aerobic Degradation | Low to Moderate | Microbial community, nutrient availability, cometabolism | Hydroxylated and partially dehalogenated intermediates |

| Anaerobic Degradation | Moderate | Redox potential, presence of suitable electron acceptors | Dehalogenated and nitro-reduced intermediates |

| Reductive Dehalogenation | High (under anaerobic conditions) | Availability of electron donors, microbial activity | 2-Chloro-6-methyl-5-nitropyridine, 3-Bromo-6-methyl-5-nitropyridine, 6-Methyl-5-nitropyridine |

| Abiotic Degradation | |||

| Photolysis | Moderate to High | Sunlight intensity, presence of photosensitizers | Dehalogenated and/or denitrated products, ring-cleavage products |

| Hydrolysis | Low to Moderate | pH (enhanced at higher pH), temperature | 3-Bromo-2-hydroxy-6-methyl-5-nitropyridine, 2-Chloro-3-hydroxy-6-methyl-5-nitropyridine |

| Environmental Transport | |||

| Sorption to Soil/Sediment | High | Soil organic matter content, clay content | Reduced mobility and bioavailability |

| Volatilization | Low | Low vapor pressure expected | Minimal atmospheric transport |

Table 2: Influence of Substituents on the Environmental Persistence of Pyridine Derivatives

| Substituent Group | Effect on Biodegradation | Rationale |

| Halogen (Cl, Br) | Decreases | Increases chemical stability and resistance to microbial attack. |

| Nitro (NO2) | Decreases (aerobic), May facilitate initial reduction (anaerobic) | Strong electron-withdrawing nature reduces susceptibility to oxidation. Can act as an electron acceptor under anaerobic conditions. |

| Methyl (CH3) | Variable | Can either slightly increase or decrease degradation rates depending on its position and the specific microbial pathway. |

| Multiple Substituents | Significantly Decreases | Cumulative electron-withdrawing and steric hindrance effects make the molecule highly recalcitrant. |

Bioaccumulation Potential in Environmental Systems

There are no published studies that have determined the bioaccumulation potential of this compound in any environmental system. Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its surrounding environment, is a critical factor in assessing environmental risk. Quantitative measures such as the bioconcentration factor (BCF) or bioaccumulation factor (BAF) have not been established for this compound.

In the absence of empirical data, predictive models based on the compound's physicochemical properties, such as its octanol-water partition coefficient (Kow), could provide a preliminary estimate of its tendency to accumulate in fatty tissues of organisms. However, such estimations have not been found in the reviewed literature for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Persistence

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their molecular structure. These models can be applied to estimate environmental persistence, including biodegradation rates and half-lives in various environmental compartments like soil and water.

While QSAR models exist for broader classes of compounds such as halogenated hydrocarbons or nitroaromatic compounds, no specific QSAR studies or validated models for predicting the environmental persistence of this compound were identified. The development of a reliable QSAR model for this compound would require a dataset of structurally similar chemicals with known persistence data, which appears to be currently unavailable. The application of general models to this highly substituted pyridine derivative may not yield accurate predictions due to the compound's specific combination of functional groups.

常见问题

Q. What are the key synthetic routes for preparing 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine, and how are intermediates characterized?

The compound is typically synthesized via sequential halogenation and nitration of substituted pyridine precursors. For example, bromination and chlorination steps on methylpyridine derivatives can introduce halogen groups, followed by nitration at the 5-position. Key intermediates (e.g., 3-Bromo-6-methylpyridine derivatives) are characterized using 1H/13C NMR and mass spectrometry to confirm substitution patterns and purity. Physical properties such as melting point (30–35°C) and boiling point (38°C) are critical for process optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : 1H NMR can resolve methyl protons (δ ~2.5 ppm) and aromatic protons influenced by electron-withdrawing groups (nitro, halogens).

- IR Spectroscopy : Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br/C-Cl stretches (~600–800 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 251.47 (M⁺) and isotopic patterns for Br/Cl aid in structural validation .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

The compound is sensitive to moisture and light due to its nitro and halogen substituents. Storage at 0–6°C in amber vials under inert gas (e.g., argon) is recommended. Thermal decomposition studies via TGA/DSC should be conducted to assess stability during reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions involving this compound be addressed?

The electron-deficient pyridine ring directs nucleophilic aromatic substitution (SNAr) to the 2- and 6-positions. Computational modeling (e.g., DFT) predicts activation barriers for competing pathways. For example, the chloro group at position 2 is more reactive toward displacement by amines compared to bromine at position 3 due to steric and electronic effects . Experimental validation using Hammett plots or kinetic studies is advised .

Q. What computational methods predict the reactivity of this compound for designing derivatives?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic/nucleophilic regions influenced by nitro and halogen groups.

- Docking Studies : Predict binding affinities for antimicrobial targets (e.g., bacterial enzymes) when designing bioactive derivatives .